N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(3-methylphenyl)acetamide
Description
Properties
IUPAC Name |
N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-2-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-14-4-3-5-16(10-14)12-22(26)24-17-7-9-20-18(13-17)23(27)25-19-11-15(2)6-8-21(19)28-20/h3-11,13H,12H2,1-2H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVCTLJANYTVFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(3-methylphenyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the dibenzofuran core, followed by the introduction of the oxazepine ring through cyclization reactions. The final step involves the acylation of the oxazepine ring with 3-methylphenylacetic acid under specific conditions such as the presence of a catalyst and controlled temperature.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions
N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(3-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Structural Analogues and Core Heteroatom Variations
The dibenzo-oxazepine/thiazepine scaffold is a critical pharmacophore. Replacing the oxygen atom in the oxazepine core with sulfur (yielding thiazepine derivatives) significantly alters electronic properties and metabolic stability. For example:
- Thiazepine analogs (e.g., N-(4-cyanobenzyl)-10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide, 58) exhibit higher molecular weights (430.1 [M+H+]) and distinct receptor binding profiles compared to oxazepines due to sulfur’s larger atomic radius and polarizability .
- Oxazepine analogs (e.g., 2-(4-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)acetamide, 10 ) demonstrate improved solubility and faster clearance, attributed to oxygen’s electronegativity and reduced steric hindrance .
Table 1: Core Structure Comparison
| Compound Type | Core Heteroatom | Example Compound | Molecular Weight ([M+H+]) |
|---|---|---|---|
| Oxazepine | Oxygen | Target Compound | ~402.4 (estimated*) |
| Thiazepine | Sulfur | Compound 58 | 430.1 |
*Estimated based on CAS 922030-93-1 (C24H22N2O4, MW 402.4) .
Substituent Effects on Pharmacological Properties
The acetamide substituent’s aromatic group and its position critically influence activity:
- 3-Methylphenyl vs. However, fluorinated derivatives often show enhanced metabolic stability due to reduced cytochrome P450-mediated oxidation .
- Sulfonamide vs. Acetamide : Sulfonamide-containing analogs (e.g., F732-0208, 13 ) exhibit higher solubility (clogP ~2.1) but reduced receptor affinity compared to acetamide derivatives .
Table 2: Substituent Impact on Key Properties
*Calculated using ChemDraw estimates.
Analytical and Spectroscopic Data
- HRMS : The target compound’s molecular ion ([M+H+]) is expected near 402.4, aligning with analogs like CAS 922030-93-1 (MW 402.4) . Thiazepine derivatives (e.g., 58 ) show higher m/z values (430.1 [M+H+]) due to sulfur’s mass .
- 1H NMR : The 3-methylphenyl group’s aromatic protons would resonate at δ 7.2–7.4, distinct from 4-substituted analogs (e.g., δ 7.6–7.8 for 8c ) .
Biological Activity
N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(3-methylphenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique dibenzo[b,f][1,4]oxazepin structure combined with an acetamide moiety, which may contribute to its diverse pharmacological properties.
Chemical Structure
The molecular formula of the compound is , and its structure can be represented as follows:
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit significant biological activities, including:
- Antimalarial Effects : Some derivatives have shown efficacy against malaria parasites.
- Kinase Inhibition : The compound has been identified as a potential inhibitor of c-Abl tyrosine kinase, which is implicated in various cancers.
- Anticancer Properties : The structural characteristics suggest potential applications in cancer therapy.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The dibenzo[b,f][1,4]oxazepin core may facilitate interactions with enzymes and receptors involved in disease pathways. For instance:
- Inhibition of c-Abl Tyrosine Kinase : This kinase is known to play a role in cell proliferation and survival. Inhibition may lead to reduced tumor growth and metastasis.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
| Study | Compound | Findings |
|---|---|---|
| N-(3-methyl-4-(N-(8-methyl-11-oxo... | Demonstrated antimalarial activity against Plasmodium falciparum. | |
| N,N-dimethyl-3-[6-oxo... | Showed potential kinase inhibition in vitro. | |
| N-(2-aminoethyl)-3-[6-oxo... | Exhibited anticancer properties in cell line studies. |
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound typically involves multiple synthetic steps. Understanding the SAR is crucial for optimizing the biological activity:
- Modification of Functional Groups : Altering the methyl or oxo groups can enhance potency.
- Substituent Variations : Different side chains can impact solubility and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
